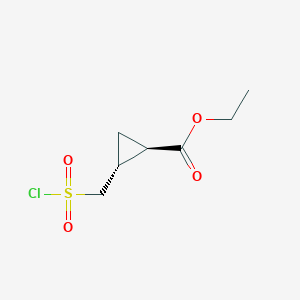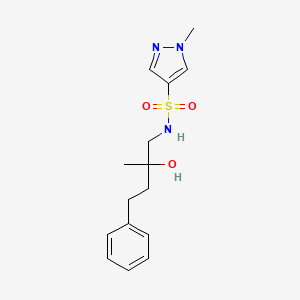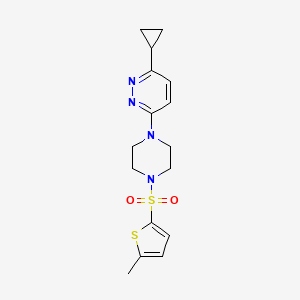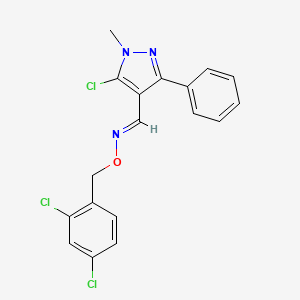
Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, also known as CP-3-CP, is an organosulfur compound that has been studied for its potential applications in various scientific fields. CP-3-CP is a derivative of thiophene, a five-membered aromatic ring with a sulfur atom in the center. CP-3-CP is of particular interest due to its unique structure, which consists of two three-carbon alkyl chains linked to the thiophene ring, with a chlorine atom attached to one of the alkyl chains. It is this structure that gives CP-3-CP its unique properties, which have been explored in various scientific fields.
Applications De Recherche Scientifique
Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has been studied for its potential applications in various scientific fields. The unique structure of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has been studied for its potential use as an organic semiconductor. It has also been studied for its potential use as a corrosion inhibitor and as a catalyst for chemical reactions. Additionally, Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has been studied for its potential use in the development of novel drugs and drug delivery systems.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is not yet fully understood. However, it is believed that the unique structure of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate may be responsible for its various properties and potential applications. The chlorine atom attached to one of the alkyl chains is thought to be responsible for its semiconducting properties, while the sulfur atom in the center of the thiophene ring is thought to be responsible for its catalytic properties. Additionally, the two alkyl chains may be responsible for its potential use in drug delivery systems.
Biochemical and Physiological Effects
The effects of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate on biochemical and physiological processes are not yet fully understood. However, it is believed that the unique structure of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate may be responsible for its potential use in drug delivery systems. Additionally, Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has been studied for its potential use as an organic semiconductor, which could be used in the development of novel electronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate in lab experiments include its relatively simple synthesis process and its unique structure, which can be used to explore its various properties. Additionally, Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has been studied for its potential use in the development of novel drugs and drug delivery systems, as well as for its potential use as an organic semiconductor. However, there are some limitations to using Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate in lab experiments. For example, the mechanism of action of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is not yet fully understood, which may limit the potential applications of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate. Additionally, Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is not yet widely available, which may limit its use in lab experiments.
Orientations Futures
There are a number of potential future directions for the study of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate. These include further research into its potential use as an organic semiconductor and its potential use in the development of novel drugs and drug delivery systems. Additionally, further research into the mechanism of action of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate could lead to a better understanding of its potential applications. Additionally, further research into the synthesis of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate could lead to more efficient and cost-effective production methods. Finally, further research into the availability of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate could lead to increased availability of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, which could lead to more widespread use of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate in lab experiments.
Méthodes De Synthèse
Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate can be synthesized in a two-step process. The first step involves the reaction of 3-chloropropanamide with 3,4-dimethylphenylthiophene-3-carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. This reaction forms the desired product, ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate. The second step involves the purification of the product by recrystallization.
Propriétés
IUPAC Name |
ethyl 2-(3-chloropropanoylamino)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c1-4-23-18(22)16-14(13-6-5-11(2)12(3)9-13)10-24-17(16)20-15(21)7-8-19/h5-6,9-10H,4,7-8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZICUAJJHZWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2790676.png)
![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2790678.png)
![N-[3-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2790679.png)


![(E)-3-((2-ethoxyphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2790682.png)
![2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2790684.png)


![3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2790689.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2790692.png)
![N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2790693.png)
![2-(4-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B2790697.png)